What are the physical and chemical properties of Lucidin 3-O-glucoside?
What are the physical and chemical properties of Lucidin 3-O-glucoside?
An In-depth Technical Guide on the Physical and Chemical Properties of Lucidin 3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Lucidin 3-O-glucoside (CAS No: 22255-29-4), an anthraquinone glycoside found in plants of the Rubiaceae family, such as Rubia tinctorum (madder plant)[1]. While extensive research on this specific compound is limited, this document consolidates available data on its properties, spectroscopic characteristics, and relevant experimental methodologies. Information on its aglycone, Lucidin, is included to provide a broader context for potential biological activity and toxicological considerations.
Physicochemical Properties
Lucidin 3-O-glucoside consists of the aglycone lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone) linked to a β-D-glucopyranosyl group at the 3-hydroxyl position[1]. The addition of the glucose moiety significantly enhances the molecule's polarity and water solubility compared to its aglycone[1]. The primary physical and chemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₀O₁₀ | [1][2][3][4][5][6] |
| Molecular Weight | 432.38 g/mol | [1][2][3][4][5][6] |
| CAS Number | 22255-29-4 | [1][3][6][7] |
| Appearance | Solid powder | [1][2][4] |
| Melting Point | 220 - 221 °C (from methanol) | [2] |
| Boiling Point | 778.9 ± 60.0 °C (Predicted) | [2] |
| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 289.2 ± 27.8 °C (Predicted) | [2] |
| LogP | 0.08 (Predicted) | [2] |
| Purity (Typical) | ≥98% (HPLC) | [1][4] |
| Storage | 2-8°C, sealed, dry, ventilated environment. Long-term (powder): -20°C. | [1][6] |
Spectroscopic Data
Detailed experimental spectral data for Lucidin 3-O-glucoside is not widely available in public literature. The following information is based on published data and extrapolations from structurally similar compounds[1][8].
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is expected to show characteristic signals for the aromatic protons of the anthraquinone core, a singlet for the hydroxymethyl protons, an anomeric proton signal (doublet) for the glucose unit, and a series of signals in the carbohydrate region for the other glucose protons[1][8].
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¹³C NMR : Expected signals include those for the quinone carbonyls, aromatic carbons, the hydroxymethyl carbon, and the anomeric and other carbons of the glucose moiety[1][8].
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Mass Spectrometry (MS) :
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High-resolution electrospray ionization (ESI-MS) is a key technique for its characterization. In positive ion mode, a protonated molecule [M+H]⁺ is observed at an m/z of approximately 433.1129[8]. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 431.1 is expected[1].
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Tandem MS (MS/MS) analysis would likely show a characteristic fragmentation pattern involving the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the lucidin aglycone (m/z 269.0)[1].
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UV-Vis Spectroscopy : The UV-Vis spectrum is characteristic of the anthraquinone chromophore, providing information about the electronic transitions within the molecule[8].
Experimental Protocols & Methodologies
The following sections detail generalized protocols that can be adapted for the isolation, analysis, and biological assessment of Lucidin 3-O-glucoside.
Isolation and Purification from Plant Material
This workflow outlines the general steps for extracting and purifying Lucidin 3-O-glucoside from a natural source like Rubia tinctorum roots[1].
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Extraction : Plant material is extracted with a suitable solvent, such as ethanol. Extraction under reflux may increase yield but can also lead to the formation of byproducts[1].
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Preliminary Purification : The crude extract is concentrated, and solvent-solvent partitioning is used to separate compounds by polarity. Glycosides like Lucidin 3-O-glucoside will preferentially move to the more polar phase (e.g., n-butanol)[1].
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Chromatographic Purification : The enriched fraction is subjected to column chromatography. Final purification to achieve high purity (≥98%) is typically performed using preparative High-Performance Liquid Chromatography (HPLC)[1].
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Characterization : The structure and identity of the purified compound are confirmed using spectroscopic methods.
Analytical HPLC Method
An established HPLC method for the analysis of anthraquinones can be adapted for Lucidin 3-O-glucoside[1].
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Column : Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1].
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Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[1].
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Flow Rate : ~1.0 mL/min[1].
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Detection : UV-Vis detector at 254 nm or a Diode Array Detector (DAD)[1].
Genotoxicity Assessment (Ames Test)
Due to the known genotoxic effects of the aglycone lucidin, assessing the mutagenic potential of Lucidin 3-O-glucoside is critical[9]. The Ames test is a standard initial assay[9].
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Strain Selection : Histidine-requiring strains of Salmonella typhimurium are used[9].
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Metabolic Activation : The assay is run with and without an S9 fraction from rat liver to simulate mammalian metabolism, which can convert the glycoside to its active aglycone[9].
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Exposure & Incubation : Bacteria are exposed to the test compound on a histidine-lacking medium and incubated[9].
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Analysis : A positive result (a significant increase in revertant colonies compared to the control) indicates mutagenic potential[9].
Biological Activity and Signaling Pathways
Direct research on the signaling pathways modulated by Lucidin 3-O-glucoside is scarce[1][3]. However, data from related compounds provide a basis for potential mechanisms of action.
Genotoxicity and Metabolism
The primary concern for Lucidin 3-O-glucoside is its potential genotoxicity. It can be hydrolyzed by glycosidases to release the aglycone, lucidin. Lucidin can be further metabolized into reactive intermediates that form DNA adducts, a key event in carcinogenesis[9]. This metabolic activation is a critical consideration in any toxicological assessment.
Proposed Anti-Inflammatory Signaling Pathway
While not demonstrated for Lucidin 3-O-glucoside itself, the related compound lucidone has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways[10]. It is plausible that Lucidin or its glucoside could interact with similar targets.
This diagram illustrates a potential mechanism where Lucidin-3-O-glucoside or its metabolites could inhibit the MAPK/JNK and NF-κB pathways, which are central to the inflammatory response[10]. This would lead to a downstream reduction in the expression of pro-inflammatory genes. However, this remains speculative and requires direct experimental validation for Lucidin 3-O-glucoside.
Conclusion
Lucidin 3-O-glucoside is an anthraquinone glycoside with defined physicochemical properties. While comprehensive biological and spectroscopic data are still limited, existing information and data from related compounds provide a solid foundation for further research. The primary area of concern remains its potential genotoxicity following metabolic activation to its aglycone, lucidin. The provided protocols offer standardized methodologies for its analysis and bioactivity screening. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its pharmacological and toxicological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lucidin 3-O-glucoside | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lucidin 3-O-glucoside|22255-29-4|COA [dcchemicals.com]
- 7. Lucidin 3-O-glucoside Datasheet DC Chemicals [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
